(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, starting from a suitable cyclohexanone derivative, the introduction of the methyl and isopropyl groups can be achieved through selective alkylation reactions. The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bond in the cyclohexene ring or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and stereoselective processes.
Industry: Used in the synthesis of specialty chemicals and materials, where its chiral properties can impart specific characteristics to the final products.
Mechanism of Action
The mechanism by which (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in determining its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with a different core structure but similar stereochemical properties.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: A compound with a similar chiral center but different functional groups and applications.
Uniqueness
What sets (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one apart is its specific combination of a cyclohexene ring with methyl and isopropyl substituents, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise stereochemistry and specific reactivity.
Properties
IUPAC Name |
(4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVBJNIDHXCNX-PSASIEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CC1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C[C@@H]1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.